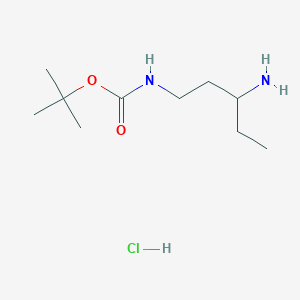

1-N-Boc-Pentane-1,3-diamine hydrochloride

CAS No.: 210240-75-8

Cat. No.: VC2933526

Molecular Formula: C10H23ClN2O2

Molecular Weight: 238.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 210240-75-8 |

|---|---|

| Molecular Formula | C10H23ClN2O2 |

| Molecular Weight | 238.75 g/mol |

| IUPAC Name | tert-butyl N-(3-aminopentyl)carbamate;hydrochloride |

| Standard InChI | InChI=1S/C10H22N2O2.ClH/c1-5-8(11)6-7-12-9(13)14-10(2,3)4;/h8H,5-7,11H2,1-4H3,(H,12,13);1H |

| Standard InChI Key | RRFSFDNWOSRURZ-UHFFFAOYSA-N |

| SMILES | CCC(CCNC(=O)OC(C)(C)C)N.Cl |

| Canonical SMILES | CCC(CCNC(=O)OC(C)(C)C)N.Cl |

Introduction

Chemical Structure and Properties

Molecular Identity

1-N-Boc-Pentane-1,3-diamine hydrochloride consists of a linear pentane backbone with two amine groups at positions 1 and 3. The primary amine at position 1 is protected with a tert-butoxycarbonyl (Boc) group, while the amine at position 3 exists as a free amine in its hydrochloride salt form. This specific protection pattern allows for selective chemical modifications, making it an important intermediate in multi-step syntheses.

The compound's molecular identity can be summarized as follows:

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl N-(3-aminopentyl)carbamate;hydrochloride |

| Molecular Formula | C₁₀H₂₃ClN₂O₂ |

| Molecular Weight | 238.75 g/mol |

| CAS Number | 210240-75-8 |

| Canonical SMILES | CCC(CCNC(=O)OC(C)(C)C)N.Cl |

| InChI Key | RRFSFDNWOSRURZ-UHFFFAOYSA-N |

Structural Features

The compound's structure incorporates several key functional elements that contribute to its chemical behavior and utility:

-

Boc Protecting Group: The tert-butoxycarbonyl (Boc) group attached to one of the amine functionalities provides stability during synthetic processes while allowing selective deprotection under acidic conditions. This group features a carbamate linkage and a bulky tert-butyl moiety that provides steric hindrance.

-

Diamine Backbone: The pentane-1,3-diamine backbone creates a defined spatial arrangement between the two nitrogen atoms, which is crucial for its application in the synthesis of bioactive compounds and polymers.

-

Hydrochloride Salt Form: The compound exists as a hydrochloride salt, which enhances its solubility in polar solvents and improves stability during storage compared to the free base form.

Physicochemical Properties

The physicochemical properties of 1-N-Boc-Pentane-1,3-diamine hydrochloride significantly influence its handling, storage, and application in various chemical processes:

| Property | Characteristic |

|---|---|

| Physical Appearance | White to off-white crystalline solid |

| Solubility | High in polar solvents (water, methanol, DMSO); Limited in non-polar solvents |

| Stability | Stable under basic conditions; Sensitive to acidic environments (Boc group cleavage) |

| Melting Point | Approximately 130-140°C (typical range for similar compounds) |

| Storage Conditions | Recommended storage at 2-8°C in sealed containers to prevent hygroscopic degradation |

Synthesis Methods

Conventional Synthetic Approaches

The synthesis of 1-N-Boc-Pentane-1,3-diamine hydrochloride typically involves selective protection of one amine group in pentane-1,3-diamine. A common approach employs a two-step procedure:

-

Selective Boc Protection: The reaction of pentane-1,3-diamine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), typically under basic conditions using triethylamine as a base. The selective mono-protection is achieved through careful control of stoichiometry and reaction conditions.

-

Salt Formation: The mono-protected diamine is subsequently converted to its hydrochloride salt by treatment with hydrogen chloride, typically in dioxane or diethyl ether, resulting in the precipitation of the desired product.

The reaction can be represented as:

Pentane-1,3-diamine + Boc₂O → 1-N-Boc-Pentane-1,3-diamine → 1-N-Boc-Pentane-1,3-diamine hydrochloride

Purification Techniques

Ensuring high purity of 1-N-Boc-Pentane-1,3-diamine hydrochloride is crucial for its application in sensitive reactions. Common purification methods include:

-

Recrystallization: Typically performed using ethanol/water mixtures to remove impurities and achieve high purity.

-

Column Chromatography: Silica gel chromatography using methanol/dichloromethane gradients can be employed for purification, especially when dealing with complex mixture products.

-

Monitoring Techniques: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are commonly used to monitor reaction progress and product purity.

Chemical Reactivity

Characteristic Reactions

1-N-Boc-Pentane-1,3-diamine hydrochloride demonstrates distinctive chemical reactivity patterns based on its functional groups:

-

Nucleophilic Substitution Reactions: The free amine group at position 3 readily participates in nucleophilic substitution reactions with electrophiles such as alkyl halides, acid chlorides, and activated esters, allowing for selective modifications.

-

Boc Deprotection: The Boc protecting group can be selectively removed under acidic conditions (typically using trifluoroacetic acid in dichloromethane or HCl in dioxane), revealing the second primary amine for further reactions.

-

Coupling Reactions: The compound serves as an excellent substrate for coupling reactions, particularly in peptide synthesis using carbodiimide-based coupling agents or other activating reagents.

Reaction Optimization

Several factors influence the efficiency of reactions involving 1-N-Boc-Pentane-1,3-diamine hydrochloride:

| Parameter | Impact on Reactions | Optimization Strategy |

|---|---|---|

| Solvent Selection | Affects solubility and reaction kinetics | Polar aprotic solvents (DCM, THF) typically yield best results for most transformations |

| Temperature Control | Influences reaction rate and selectivity | Moderate temperatures (0-25°C) prevent Boc degradation while allowing sufficient reactivity |

| pH Control | Critical for maintaining Boc integrity | Maintaining neutral to slightly basic conditions prevents premature deprotection |

| Coupling Agent Selection | Affects efficiency of amide formation | HATU, EDC/HOBt systems provide excellent coupling efficiency with minimal racemization |

Applications in Scientific Research

Pharmaceutical Development

1-N-Boc-Pentane-1,3-diamine hydrochloride serves as a valuable building block in medicinal chemistry, particularly in the development of:

-

Polyamine Derivatives: The compound provides an essential scaffold for creating polyamine analogs with potential anticancer, antibacterial, and antiparasitic properties.

-

Peptide-Based Therapeutics: Its selective protection pattern makes it useful in the synthesis of modified peptides with enhanced pharmacological properties.

-

Linker Components: The compound can function as a linker in antibody-drug conjugates and targeted delivery systems, providing a defined spatial arrangement between pharmacophores.

Biochemical Applications

In biochemistry, 1-N-Boc-Pentane-1,3-diamine hydrochloride finds application in:

-

Protein Modification: The free amine group can be used for protein conjugation, enabling the attachment of various probes, drugs, or targeting moieties.

-

Enzyme Inhibitor Development: The compound serves as a starting point for creating enzyme inhibitors, particularly those targeting enzymes involved in polyamine metabolism.

-

Biomolecule Conjugation: The dual functionality allows for connecting various biomolecules, creating hybrid structures with enhanced properties.

Material Science

Within materials science, this compound contributes to:

-

Polymer Synthesis: Serving as a difunctional monomer for polymerization reactions, leading to materials with specific properties.

-

Surface Modification: Enabling the functionalization of surfaces through amine-reactive chemistry.

-

Specialty Chemicals: Providing a platform for developing high-purity specialty chemicals with specific functionalities.

Analytical Characterization

Spectroscopic Analysis

The identity and purity of 1-N-Boc-Pentane-1,3-diamine hydrochloride can be confirmed through various spectroscopic techniques:

-

NMR Spectroscopy: ¹H NMR typically shows characteristic signals for tert-butyl protons (δ ~1.4 ppm), methylene protons, and amine protons. ¹³C NMR reveals the carbamate carbonyl carbon (~156 ppm) and tert-butyl carbons (~28 and ~79 ppm).

-

FTIR Spectroscopy: Shows distinctive absorption bands for the carbamate C=O stretch (~1680-1720 cm⁻¹), N-H stretching vibrations (~3300-3500 cm⁻¹), and characteristics of the hydrochloride salt form (~2500-3000 cm⁻¹).

-

Mass Spectrometry: Typically exhibits the molecular ion peak [M+H]⁺ at m/z 247 (for the free base form) in ESI-MS, with characteristic fragmentation patterns involving the loss of the Boc group.

Biological Activity

Structure-Activity Relationships

The biological activity of 1-N-Boc-Pentane-1,3-diamine hydrochloride derivatives is influenced by several structural factors:

-

Chain Length: The pentane backbone provides optimal spacing between functional groups for certain biological interactions.

-

Amine Substitution: Modifications at the free amine group can dramatically alter biological activity, enabling the creation of compounds with specific target affinities.

-

Conformational Flexibility: The linear aliphatic chain allows conformational adaptability, which can be beneficial for binding to biological receptors.

Mechanism of Action

When incorporated into biologically active compounds, derivatives of 1-N-Boc-Pentane-1,3-diamine hydrochloride may exert effects through:

-

Enzyme Inhibition: Affecting specific enzymes involved in metabolic pathways.

-

Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.

-

Polyamine Mimicry: Mimicking natural polyamines involved in cell growth and proliferation, potentially interfering with these processes in cancer cells.

Comparative Analysis

Related Compounds

A comparison of 1-N-Boc-Pentane-1,3-diamine hydrochloride with structurally similar compounds provides insights into structure-property relationships:

| Compound | CAS Number | Key Structural Differences | Comparative Advantages |

|---|---|---|---|

| 1-N-Boc-Pentane-1,3-diamine HCl | 210240-75-8 | Reference compound | Balanced reactivity; Good solubility; Selective protection |

| 3-N-Boc-Pentane-1,3-diamine HCl | 1131594-84-7 | Protection at position 3 instead of 1 | Different regioselectivity in reactions |

| N-Boc-1,5-Diaminopentane | 51644-96-3 | Longer carbon chain; amines at positions 1 and 5 | Greater flexibility; Different spatial arrangement of functional groups |

Synthetic Alternatives

Alternative synthetic approaches for accessing similar functional molecules include:

-

Different Protecting Groups: Using alternative protecting groups like Cbz (benzyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) instead of Boc provides compounds with different deprotection conditions and stability profiles.

-

Regioisomeric Protection: Developing methods for selective protection at different positions in the diamine backbone offers complementary building blocks for diverse applications.

-

Chain Length Variations: Homologous compounds with shorter or longer carbon chains between the amine groups provide access to structures with varied spatial arrangements.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume